3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide
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Overview
Description
3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide is an aromatic ether.
Scientific Research Applications
Antibacterial and Antimicrobial Activity
- Azole derivatives, including 1,3,4-oxadiazole compounds, have demonstrated significant antibacterial activity, notably against Rhizobium radiobacter (Tumosienė et al., 2012).
- 1,3,4-oxadiazole derivatives exhibit antimicrobial activities, with various synthesized compounds showing good or moderate activity against a range of microbes (Bayrak et al., 2009).
Antioxidant and Anti-Inflammatory Applications
- Certain 1,3,4-oxadiazole derivatives have shown significant antioxidant and anti-inflammatory activities, surpassing standard compounds like Ascorbic acid (Sravya et al., 2019).
Anticancer Properties
- Substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include the core structure of 3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide, have been researched for their anticancer activities, showing moderate cytotoxicity in in vitro studies (Redda & Gangapuram, 2007).
Insecticidal Activity
- Novel 1,3,4-oxadiazole derivatives have been investigated for their insecticidal properties, with some compounds exhibiting good activities against pests like the diamondback moth (Qi et al., 2014).
Urease Inhibition
- Bi-heterocyclic propanamides, which incorporate the 1,3,4-oxadiazole moiety, have demonstrated potent urease inhibitory activities and shown to be less cytotoxic agents (Abbasi et al., 2020).
Corrosion Inhibition
- Some 1,3,4-oxadiazole derivatives have been used in studies for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments (Ammal et al., 2018).
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridin-3-yloxypropyl)propanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-12(24-14-4-3-9-19-11-14)10-20-16(23)7-8-17-21-22-18(25-17)15-6-5-13(2)26-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,23) |
InChI Key |
BLOWEBNRYNTZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(O2)CCC(=O)NCC(C)OC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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